molecular formula C18H16N4O2S B1139307 Chitinase-IN-1

Chitinase-IN-1

Cat. No.: B1139307
M. Wt: 352.4 g/mol
InChI Key: YHPDOCZSFWEMOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chitinase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of protecting groups, coupling reactions, and purification steps to obtain the final product with high purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The process may include the use of continuous flow reactors, automated synthesis platforms, and advanced chromatographic methods to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Chitinase-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Mechanism of Action

Chitinase-IN-1 exerts its effects by binding to the active site of chitinase enzymes, thereby inhibiting their catalytic activity. This inhibition prevents the hydrolysis of chitin, disrupting the growth and development of chitin-containing organisms such as fungi and insects. The molecular targets of this compound include various chitinase isoforms, and the pathways involved in its mechanism of action are related to the degradation of chitin and the regulation of chitinase activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Chitinase-IN-1 include other chitinase inhibitors such as allosamidin, argifin, and argadin. These compounds also target chitinase enzymes and exhibit varying degrees of potency and selectivity .

Uniqueness

This compound is unique in its specific inhibition of chitinase enzymes, making it a valuable tool for studying chitinase-related processes and developing targeted therapies. Its distinct chemical structure and mechanism of action differentiate it from other chitinase inhibitors, providing unique advantages in various applications .

Properties

IUPAC Name

2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-11-20-21-15(25-11)10-19-8-9-22-17(23)13-6-2-4-12-5-3-7-14(16(12)13)18(22)24/h2-7,19H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPDOCZSFWEMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CNCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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